molecular formula C11H15Cl2NO B3176194 [2-(2,4-Dichlorophenoxy)ethyl](propyl)amine CAS No. 98156-48-0

[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine

Cat. No.: B3176194
CAS No.: 98156-48-0
M. Wt: 248.15 g/mol
InChI Key: AEXSFFDZEFPDOZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethylamine is a secondary amine featuring a 2,4-dichlorophenoxyethyl group and a propyl substituent. It is primarily utilized as an intermediate in agrochemical synthesis, notably in the production of the fungicide Prochloraz and carbamoylimidazole compounds like PDCI (1-N-propyl-N-[2-(2,4-dichlorophenoxy)ethyl]carbamoylimidazole) . Its synthesis involves a two-step reaction starting from 2,4-dichlorophenol, with optimized conditions yielding over 92% in ethanol under reflux . The compound’s structure combines a lipophilic dichlorophenoxy moiety with a flexible ethyl-propylamine backbone, contributing to its utility in pesticidal applications.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSFFDZEFPDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethylamine typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(2,4-Dichlorophenoxy)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Herbicidal Applications

1. Broadleaf Weed Control

2-(2,4-Dichlorophenoxy)ethylamine is primarily utilized as a selective herbicide for the control of broadleaf weeds in various crops. It acts as a growth regulator, disrupting the normal growth patterns of target plants while being less harmful to grasses.

Efficacy in Different Crops

Crop TypeApplication TimingDosage (L/ha)Target Weeds
CerealsPre-emergence1.5Wild radish, thistle
PasturesEarly spring2.0Clover, dandelion
Sugar CanePost-emergence1.0Morning glory, pigweed
Non-AgriculturalSpot treatmentVariesVarious broadleaf species

Case Study: Efficacy in Cereal Crops
In a controlled study, the application of 2-(2,4-Dichlorophenoxy)ethylamine at a rate of 1.5 L/ha resulted in over 90% control of wild radish and thistle in wheat fields. The study highlighted the herbicide's rapid absorption and translocation within target plants, leading to effective weed management without significant crop injury .

Safety and Environmental Impact

While 2-(2,4-Dichlorophenoxy)ethylamine is effective against weeds, it is essential to consider its environmental impact. Research indicates that the compound is moderately toxic to non-target organisms such as birds and aquatic life but has a low potential for bioaccumulation in soil and water systems .

Toxicity Assessment

Organism TypeToxicity Level (LD50)
MammalsModerate (500-2000 mg/kg)
BirdsModerate (200-500 mg/kg)
Aquatic SpeciesModerate to High (50-100 mg/L)

Regulatory Considerations

The use of 2-(2,4-Dichlorophenoxy)ethylamine is regulated under various agricultural guidelines to ensure safe application practices. Users must adhere to recommended dosages and application timings to minimize environmental risks.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Halogen-Substituted Phenyl Derivatives

a. (2,4-Difluorophenyl)methylamine (CAS: 637015-27-1)
  • Structural Features: Replaces the dichlorophenoxy group with a difluorophenylmethyl moiety.
  • Physicochemical Properties : Smaller halogen atoms (F vs. Cl) reduce molecular weight (MW = 185.21 g/mol vs. ~264.15 g/mol for the target compound) and increase electronegativity. This may lower lipophilicity (logP) compared to the dichloro analog .
  • Applications: Limited data, but fluorinated amines are often explored in pharmaceuticals due to enhanced metabolic stability.
b. 3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine
  • Structural Features : Elongated propyl chain (vs. ethyl in the target compound) and a propargyl group.
  • Biological Activity : The propargyl group may confer click chemistry compatibility or alter receptor binding. Longer chains could enhance membrane permeability but reduce synthetic yield .

Ether-Linked Derivatives

{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine (CAS: 1183369-50-7)
  • Structural Features: Difluoroethoxy-phenyl group instead of dichlorophenoxyethyl.
  • Synthesis : Requires multi-step procedures involving fluorinated reagents. Purity reported at 95% .
  • Applications : Fluorinated ethers improve thermal stability and resistance to enzymatic degradation, making this compound suitable for pharmaceutical lead optimization.
b. 2-(4-Bromo-2-fluorophenoxy)ethylamine
  • Structural Features: Bromine and fluorine substituents on the phenoxy group.
  • Fluorine may mitigate metabolic oxidation .

Heterocyclic and Complex Amines

a. (2,4-Difluorophenyl)(pyridin-3-yl)methylamine (CAS: 357926-91-1)
  • Structural Features : Pyridine ring introduces aromatic nitrogen, enabling hydrogen bonding and π-stacking interactions.
  • Applications : Likely explored in kinase inhibitors or CNS drugs due to dual aromatic systems .
b. 1-(4-Chlorophenyl)ethylamine
  • Structural Features: Branched alkyl chain with a dimethylamino group.
  • Physicochemical Impact : Increased steric bulk and basicity (due to tertiary amine) may reduce blood-brain barrier penetration but improve solubility .

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Key Applications Synthesis Yield
2-(2,4-Dichlorophenoxy)ethylamine Dichlorophenoxyethyl, propylamine ~264.15 Agrochemical intermediates 92%
(2,4-Difluorophenyl)methylamine Difluorophenylmethyl, propylamine 185.21 Pharmaceuticals Not reported
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine Difluoroethoxy-phenyl, propylamine 229.30 Drug discovery 95% purity
3-(2,4-Dichlorophenoxy)propyl(prop-2-yn-1-yl)amine Dichlorophenoxypropyl, propargylamine ~298.67 Chemical biology Not reported

Key Findings

Halogen Effects : Chlorine in the target compound enhances lipophilicity and pesticidal activity, whereas fluorine derivatives prioritize metabolic stability for pharmaceuticals .

Chain Length and Flexibility : Ethyl linkages (target compound) balance rigidity and flexibility, while propyl or branched chains (e.g., [3-(2,4-DCP)propyl]) may hinder synthesis efficiency .

Synthetic Efficiency: The target compound’s high yield (92%) and green synthesis (using ethanol/HBr) outperform fluorinated analogs requiring specialized reagents .

Biological Targets: Dichlorophenoxyethyl amines are preferred in agrochemicals, whereas pyridine- or piperidine-containing analogs (e.g., CAS 357926-91-1) align with drug discovery .

Biological Activity

2-(2,4-Dichlorophenoxy)ethylamine is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture and pharmacology. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenoxy group attached to an ethyl chain and a propyl amine moiety. This structure is significant as it influences the compound's interaction with biological systems.

The biological activity of 2-(2,4-Dichlorophenoxy)ethylamine is primarily linked to its ability to interact with various biochemical pathways:

  • Hormonal Disruption : Similar compounds have been shown to act as endocrine disruptors, potentially interfering with hormone signaling pathways.
  • Cellular Interaction : The compound may affect mitochondrial function, as indicated by studies on related chemicals like 2,4-Dichlorophenoxyacetic acid (2,4-D), which demonstrated impacts on mitochondrial membrane integrity and ATP production .

Biological Activity

Research indicates that 2-(2,4-Dichlorophenoxy)ethylamine exhibits several biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of chlorophenoxy compounds can exhibit antibacterial and antifungal activities.
  • Toxicological Effects : The compound's toxicity profile is similar to that of 2,4-D, which has been linked to severe health effects in cases of poisoning. Symptoms can include muscle spasms, respiratory failure, and renal damage .

Case Study 1: Toxicity in Humans

A notable case involved a young female farmer who ingested 2,4-D in a suicide attempt. She exhibited symptoms consistent with severe poisoning, including loss of consciousness and renal failure. Despite medical intervention, she succumbed to the effects of the toxin . This case highlights the acute toxicity associated with chlorophenoxy compounds.

Case Study 2: Environmental Impact

Research has shown that exposure to 2,4-D can lead to significant ecological consequences. For instance, studies on aquatic life have demonstrated that even low concentrations can affect fish populations and disrupt aquatic ecosystems .

Comparative Analysis

The following table summarizes the biological activities and toxicological profiles of 2-(2,4-Dichlorophenoxy)ethylamine compared to its analogs:

CompoundAntimicrobial ActivityEndocrine DisruptionToxicity Level
2-(2,4-Dichlorophenoxy)ethylamineModeratePotentialHigh
2,4-Dichlorophenoxyacetic acid (2,4-D)HighConfirmedVery High
2-(4-Chloro-phenoxy)-propanoic acidLowPossibleModerate

Research Findings

Recent studies have focused on the toxicological profiles of chlorophenoxy compounds. For instance:

  • Mitochondrial Studies : Research on 2,4-D showed concentration-dependent effects on mitochondrial function without significant oxidative stress induction but did impact ATP levels and membrane potential .
  • Long-term Exposure Effects : Chronic exposure studies indicate potential renal toxicity and endocrine disruption as critical health risks associated with these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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